molecular formula C5H5ClN2OS B13658647 4-Chloro-2-(methylsulfinyl)pyrimidine CAS No. 97229-10-2

4-Chloro-2-(methylsulfinyl)pyrimidine

Cat. No.: B13658647
CAS No.: 97229-10-2
M. Wt: 176.62 g/mol
InChI Key: FYFQIOVFEUITHB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfinyl)pyrimidine is an organic compound with the molecular formula C5H5ClN2O2S. It is a white crystalline solid that is soluble in various organic solvents such as chloroform, dichloromethane, and ether, but only slightly soluble in water . This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfinyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride . Another method involves the reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid . These reactions typically require an inert atmosphere (such as nitrogen or argon) and are conducted at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfinyl)pyrimidine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state, which provides distinct reactivity compared to its sulfide and sulfone counterparts. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

4-chloro-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFQIOVFEUITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288182
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97229-10-2
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97229-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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